molecular formula C9H18ClNO2 B14717861 Ethyl (2-chlorohexyl)carbamate CAS No. 13698-08-3

Ethyl (2-chlorohexyl)carbamate

Cat. No.: B14717861
CAS No.: 13698-08-3
M. Wt: 207.70 g/mol
InChI Key: YTGHSWQWUVVJKV-UHFFFAOYSA-N
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Description

Ethyl (2-chlorohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of an ethyl group, a 2-chlorohexyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-chlorohexyl)carbamate typically involves the reaction of 2-chlorohexanol with ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

2-chlorohexanol+ethyl isocyanateethyl (2-chlorohexyl)carbamate\text{2-chlorohexanol} + \text{ethyl isocyanate} \rightarrow \text{this compound} 2-chlorohexanol+ethyl isocyanate→ethyl (2-chlorohexyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-chlorohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of carbamate derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl (2-chlorohexyl)carbamate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of ethyl (2-chlorohexyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate

Comparison

Ethyl (2-chlorohexyl)carbamate is unique due to the presence of the 2-chlorohexyl group, which imparts distinct chemical and biological properties. Compared to other carbamates, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

13698-08-3

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

ethyl N-(2-chlorohexyl)carbamate

InChI

InChI=1S/C9H18ClNO2/c1-3-5-6-8(10)7-11-9(12)13-4-2/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

YTGHSWQWUVVJKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CNC(=O)OCC)Cl

Origin of Product

United States

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